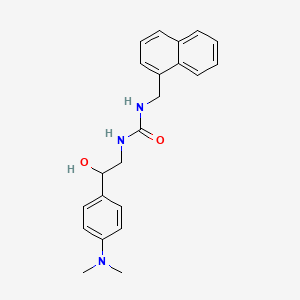

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

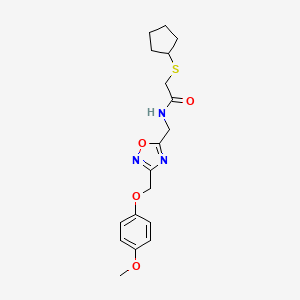

This compound is a urea derivative, which contains a dimethylamino phenyl group, a hydroxyethyl group, and a naphthalen-1-ylmethyl group. Urea derivatives are often used in medicinal chemistry due to their bioactivity .

Molecular Structure Analysis

The molecular formula of this compound is C21H22N2O2 . It contains a urea functional group, which is a planar structure with two NH groups attached to a carbonyl (C=O) group. The presence of the dimethylamino group, hydroxyethyl group, and naphthalen-1-ylmethyl group would add complexity to the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups (such as the urea group and the hydroxyethyl group), the size and shape of the molecule, and the presence of aromatic systems (such as the phenyl and naphthalene rings) .Scientific Research Applications

Synthesis and Polymer Applications

A notable investigation explored the synthesis of novel urazole containing 3-hydroxynaphthalene group, leading to the efficient, fast preparation of soluble poly(urea-urethane)s (PUUs) containing heterocyclic and chromophoric moieties. This process utilized ionic liquids and microwave irradiation, resulting in PUUs with good yields and solubility, highlighting potential applications in materials science (Mallakpour & Rafiee, 2007).

Chemosensor Development

Research on HDDP Azomethine Dye demonstrated its effectiveness as a turn-on fluorescent chemosensor for Al3+ ions, showcasing high selectivity and sensitivity. This chemosensor's complexation stoichiometry and mechanism of enhancement offer insights into designing sensitive detection tools for specific metal ions (Asiri et al., 2018).

Biochemical Interactions

A study on the dynamic behavior and reactivity of (1,1,3,3-tetramethylallyl)lithium revealed its rapid addition to naphthalene and 1-(dimethylamino)naphthalene, forming mixtures of dihydronaphthalenes. This research underlines the importance of understanding chemical reactivity for synthesizing complex molecules (Cabral & Fraenkel, 1992).

Antituberculosis Compounds

New 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity were synthesized, highlighting a compound in the final stage of clinical trials with high antituberculosis activity. This research indicates the potential therapeutic applications of related chemical compounds (Omel’kov et al., 2019).

Alzheimer's Disease Research

The synthesis of a novel fluorescent probe for β-amyloids, featuring a complex compound structure, was reported for its high binding affinities toward Aβ(1–40) aggregates. This study provides a foundation for developing diagnostic tools for Alzheimer’s disease, showcasing the compound's utility in biomedical research (Fa et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-25(2)19-12-10-17(11-13-19)21(26)15-24-22(27)23-14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,21,26H,14-15H2,1-2H3,(H2,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAZAFXNRRPPHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2356111.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2356114.png)

![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356115.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)

![1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2356121.png)

![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)

![N-(2-Ethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)